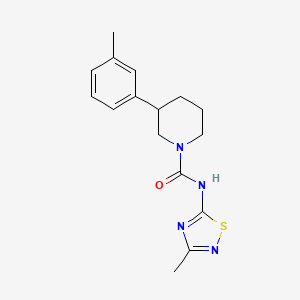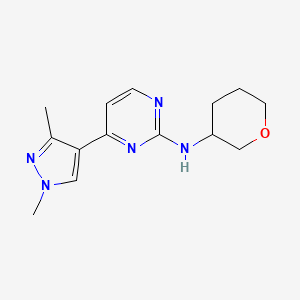![molecular formula C17H24N2O2S2 B4288679 N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4288679.png)
N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, commonly known as CTAP, is a small molecule that is used in scientific research to study the effects of opioid receptors in the brain. CTAP is a potent and selective antagonist of the delta opioid receptor (DOR), which is one of the three major types of opioid receptors found in the central nervous system.
Mécanisme D'action
CTAP acts as a competitive antagonist of the delta opioid receptor (N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide), binding to the receptor and preventing the activation of downstream signaling pathways. By blocking the effects of endogenous and exogenous N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide agonists, CTAP can be used to selectively study the function of the N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in various physiological and pathological contexts.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, CTAP has been shown to block the analgesic effects of N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide agonists in animal models of pain, indicating that the N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is involved in the regulation of pain perception. CTAP has also been shown to block the rewarding effects of drugs of abuse, suggesting that the N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is involved in the regulation of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAP is its high selectivity for the delta opioid receptor (N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide), which allows researchers to selectively study the function of this receptor without interfering with the function of other opioid receptors. However, one limitation of CTAP is its relatively low potency, which can make it difficult to achieve complete blockade of N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide function in some experimental systems.
Orientations Futures
There are several exciting directions for future research involving CTAP and the delta opioid receptor (N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide). One area of interest is the development of more potent and selective N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide antagonists, which could be used to study the function of the N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in a wider range of experimental systems. Another area of interest is the development of N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide agonists and positive allosteric modulators, which could be used to selectively activate the N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide and investigate its role in various physiological and pathological contexts. Finally, there is growing interest in the role of the N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in the regulation of mood and affective disorders, and future research using CTAP and other N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide ligands could shed light on the mechanisms underlying these complex processes.
Applications De Recherche Scientifique
CTAP is widely used in scientific research to study the role of opioid receptors in the brain. Specifically, CTAP is used to investigate the function of the delta opioid receptor (N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide), which is involved in the regulation of pain, mood, and reward. CTAP is also used to study the interactions between different opioid receptors and their ligands, as well as the mechanisms underlying opioid tolerance and dependence.
Propriétés
IUPAC Name |
N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S2/c1-2-10-22-11-16(20)19-9-3-4-13(19)14-7-8-15(23-14)17(21)18-12-5-6-12/h7-8,12-13H,2-6,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZAMWICTBZNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCCC1C2=CC=C(S2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate](/img/structure/B4288603.png)
![7-(3-methylbenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4288614.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4288622.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4288628.png)
![(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4288634.png)
![4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B4288646.png)
![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B4288651.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-N'-cyclopentylsuccinamide](/img/structure/B4288661.png)

![2-(1-{1-[6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4288674.png)

![2-methyl-6-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B4288689.png)
![(1S*,6R*)-9-[4-(diethylamino)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4288700.png)